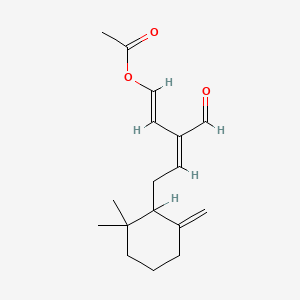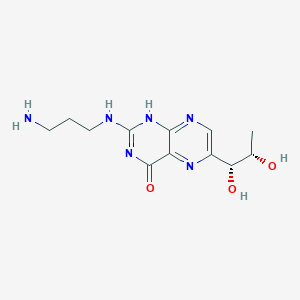
Mociprazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mociprazine, also known as CERM 3517, is a chemical compound with the molecular formula C22H32N2O3. It is primarily recognized for its anti-emetic properties, meaning it is used to prevent nausea and vomiting. This compound has been studied extensively for its pharmacokinetic properties and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mociprazine involves several key steps. One of the primary methods includes the reaction of 1-ethynylcyclohexanol with 4-(2-methoxyphenyl)-1-piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran under controlled temperature conditions. The product is then purified through techniques such as thin-layer chromatography and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Mociprazine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens like chlorine and bromine.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Mociprazine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the metabolic pathways and biotransformation of drugs in biological systems.
Medicine: It is primarily used as an anti-emetic agent to prevent nausea and vomiting in patients undergoing chemotherapy or surgery.
Mechanism of Action
Mociprazine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by blocking the action of certain neurotransmitters that trigger nausea and vomiting. The compound binds to receptors in the brain, preventing the transmission of signals that induce these symptoms. The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound’s anti-emetic effects are mediated through its interaction with serotonin and dopamine receptors .
Comparison with Similar Compounds
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Prochlorperazine: An anti-emetic and antipsychotic used to treat nausea, vomiting, and schizophrenia
Comparison: Mociprazine is unique in its specific anti-emetic properties, whereas compounds like cariprazine and prochlorperazine have broader applications in treating psychiatric disorders. This compound’s primary use is to prevent nausea and vomiting, making it a specialized compound in the field of anti-emetics .
Properties
CAS No. |
56693-13-1 |
|---|---|
Molecular Formula |
C22H32N2O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H32N2O3/c1-3-22(11-7-4-8-12-22)27-18-19(25)17-23-13-15-24(16-14-23)20-9-5-6-10-21(20)26-2/h1,5-6,9-10,19,25H,4,7-8,11-18H2,2H3 |
InChI Key |
UWDDRCRFIZGSCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3(CCCCC3)C#C)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3(CCCCC3)C#C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
56693-13-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3517 CERM CERM 3517 mociprazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)






![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)


![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)


![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)
